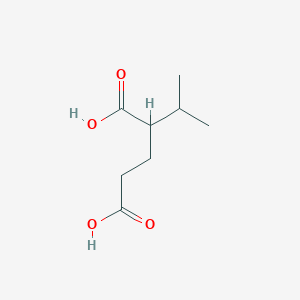

Pentanedioic acid, 2-(1-methylethyl)-

描述

Contextualization within Dicarboxylic Acid Chemistry

Dicarboxylic acids are organic compounds that contain two carboxylic acid functional groups (-COOH). rarediseasesjournal.com Their general formula can be written as HOOC-R-COOH, where R is an aliphatic or aromatic group. medicalnewstoday.com These compounds are important in both nature and industry. For instance, succinic and adipic acids are precursors to polymers like nylon. wikipedia.org

Pentanedioic acid, 2-(1-methylethyl)- belongs to the class of aliphatic dicarboxylic acids. Its parent, glutaric acid (pentanedioic acid), is a simple linear dicarboxylic acid with a five-carbon chain. geeksforgeeks.orgnih.gov The chemical behavior of 2-isopropylglutaric acid is largely dictated by its two carboxyl groups, which can undergo reactions typical of carboxylic acids, such as esterification, amide formation, and reduction. The presence of the isopropyl substituent on the carbon adjacent to one of the carboxyl groups can sterically hinder reactions at that site and may influence the electronic properties of the molecule.

Overview of Structural Isomerism and Stereochemical Considerations

Isomerism is a key feature in the study of organic molecules, and Pentanedioic acid, 2-(1-methylethyl)- presents clear examples of both structural isomerism and stereoisomerism.

Structural Isomerism: The primary structural isomer of 2-isopropylglutaric acid is 3-isopropylglutaric acid, where the isopropyl group is attached to the central carbon (C3) of the pentanedioic acid chain. This change in the substituent's position leads to a molecule with different physical and chemical properties. Unlike the 2-substituted isomer, 3-isopropylglutaric acid is achiral as it possesses a plane of symmetry.

Stereochemical Considerations: The substitution at the second carbon position (C2) in Pentanedioic acid, 2-(1-methylethyl)- creates a chiral center. A chiral carbon is an atom attached to four different groups. khanacademy.org Consequently, the molecule is chiral and can exist as a pair of non-superimposable mirror images called enantiomers. libretexts.org These are designated as (R)-2-isopropylglutaric acid and (S)-2-isopropylglutaric acid using the Cahn-Ingold-Prelog priority rules. msu.edu The maximum number of possible stereoisomers for a molecule can be estimated by the formula 2^n, where 'n' is the number of chiral centers. youtube.com For this compound, with one chiral center, there are 2^1 = 2 stereoisomers (one pair of enantiomers). Enantiomers have identical physical properties (melting point, boiling point, solubility) but differ in their interaction with plane-polarized light (optical activity) and their interactions with other chiral molecules. khanacademy.org

Table 2: Isomers of Isopropylpentanedioic Acid

| Isomer Type | Name | Key Feature |

|---|---|---|

| Stereoisomers (Enantiomers) | (R)-2-(1-methylethyl)pentanedioic acid | Chiral center at C2 |

| (S)-2-(1-methylethyl)pentanedioic acid | Chiral center at C2 | |

| Structural Isomer | 3-(1-methylethyl)pentanedioic acid | Achiral (substituent at C3) |

Historical Development of Academic Interest in Related Glutaric Acid Derivatives

Academic interest in glutaric acid and its derivatives has evolved significantly over time. Glutaric acid itself can be synthesized through various methods, including the hydrolysis of trimethylene cyanide or the oxidation of cyclopentanone. geeksforgeeks.orgorgsyn.org Early research focused on the fundamental synthesis and characterization of such dicarboxylic acids.

In more recent decades, interest has shifted towards the synthesis and application of substituted glutaric acids. These compounds serve as valuable intermediates in the synthesis of more complex molecules. For example, 3-substituted glutaric acids are precursors for important pharmaceuticals. scispace.com The development of synthetic methods to create specific stereoisomers of substituted glutaric acids, including α-substituted (2-substituted) derivatives, has been a significant area of research. chemrxiv.org This focus is driven by the need for enantiomerically pure compounds in the pharmaceutical industry, where often only one enantiomer of a chiral drug is biologically active. The ability to control the stereochemistry at the C2 position, as in Pentanedioic acid, 2-(1-methylethyl)-, is a crucial aspect of modern organic synthesis.

Interdisciplinary Relevance in Chemical and Biological Research Fields

The relevance of Pentanedioic acid, 2-(1-methylethyl)- and related compounds spans multiple scientific disciplines.

In chemical research , substituted glutaric acids are versatile building blocks. Their two carboxyl groups allow for the formation of polymers like polyesters and polyamides. wikipedia.orggeeksforgeeks.org The properties of these polymers can be fine-tuned by the nature of the substituent on the glutaric acid backbone. They are also used to synthesize other complex organic molecules and natural products. scispace.com The conversion of glutaric acids into glutaric anhydrides is another common transformation, creating useful intermediates for desymmetrization processes to produce chiral compounds. scispace.com

In biological research , glutaric acid is a known human metabolite, produced during the breakdown of amino acids like lysine (B10760008) and tryptophan. wikipedia.orggeeksforgeeks.org A deficiency in the enzyme glutaryl-CoA dehydrogenase leads to a serious inherited metabolic disorder called glutaric aciduria type I (GA1). rarediseases.orgnih.gov This condition results in the accumulation of glutaric acid and 3-hydroxyglutaric acid, which are neurotoxic and can cause severe brain damage, particularly in the basal ganglia. medicalnewstoday.comrarediseases.org While 2-isopropylglutaric acid is not a primary metabolite in this disorder, the study of glutaric acid derivatives is crucial for understanding the mechanisms of toxicity and for developing potential therapeutic strategies. The structural similarity of synthetic derivatives to these natural metabolites makes them useful tools for studying enzyme function and metabolic pathways. researchgate.net

Structure

3D Structure

属性

CAS 编号 |

32806-63-6 |

|---|---|

分子式 |

C8H14O4 |

分子量 |

174.19 g/mol |

IUPAC 名称 |

2-propan-2-ylpentanedioic acid |

InChI |

InChI=1S/C8H14O4/c1-5(2)6(8(11)12)3-4-7(9)10/h5-6H,3-4H2,1-2H3,(H,9,10)(H,11,12) |

InChI 键 |

SYJNLRRPPXHVII-UHFFFAOYSA-N |

规范 SMILES |

CC(C)C(CCC(=O)O)C(=O)O |

产品来源 |

United States |

Advanced Synthetic Methodologies and Mechanistic Investigations of Pentanedioic Acid, 2 1 Methylethyl

Chemoenzymatic Synthesis and Biocatalytic Approaches

Chemoenzymatic strategies combine the versatility of chemical reactions with the high selectivity of biological catalysts, offering efficient and environmentally benign pathways to enantiomerically pure compounds.

Enantioselective Derivatization Strategies

Enantioselective derivatization is a powerful strategy for the separation and analysis of chiral molecules. This approach involves reacting the enantiomeric mixture with a chiral derivatizing agent to form diastereomers, which can then be separated using standard chromatographic techniques. While specific studies detailing the enantioselective derivatization of 2-(1-methylethyl)pentanedioic acid are not extensively documented in the literature, the principles of this strategy are broadly applicable.

The process typically involves the formation of an amide or ester linkage between the carboxylic acid groups of the target compound and a chiral amine or alcohol. The resulting diastereomers exhibit different physicochemical properties, allowing for their separation. Subsequent cleavage of the chiral auxiliary yields the isolated, enantiopure dicarboxylic acid. This methodology is critical not only for preparative separation but also for the analytical determination of enantiomeric purity.

Lipase-Catalyzed Kinetic Resolution Studies

Kinetic resolution is a widely used method for separating enantiomers, and lipases are among the most versatile biocatalysts for this purpose due to their stability, availability, and broad substrate specificity. The kinetic resolution of racemic 2-(1-methylethyl)pentanedioic acid typically involves the enantioselective esterification of its corresponding diester.

In this process, a racemic mixture of the dialkyl ester of 2-isopropylglutaric acid is subjected to hydrolysis catalyzed by a lipase (B570770). The enzyme selectively hydrolyzes one enantiomer of the diester to the corresponding monoester at a much faster rate than the other, leaving the unreacted ester enantiomer enriched. Lipases such as Candida antarctica lipase B (CALB), Pseudomonas cepacia lipase, and Aspergillus niger lipase have demonstrated high enantioselectivity in the resolution of structurally similar 2-substituted carboxylic acids. semanticscholar.orgresearchgate.net The efficiency of the resolution is dependent on several factors, including the choice of enzyme, solvent, and reaction temperature. researchgate.net

For instance, studies on related 3-alkyl glutaric acid diesters have shown that CALB can perform monohydrolysis with high conversion and enantiomeric excess (ee), yielding valuable chiral monoesters. researchgate.net A similar approach for 2-isopropylglutaric acid would provide access to both the chiral monoester and the unreacted diester, which can be subsequently hydrolyzed to the opposite enantiomer of the acid.

| Substrate | Lipase | Reaction Type | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| (±)-Dimethyl 3-phenylglutarate | CALB | Monohydrolysis | >99% | researchgate.net |

| (±)-Ethyl 2-phenoxypropanoate | Aspergillus niger lipase | Transesterification | High | semanticscholar.org |

| (±)-Diallyl 3-alkylglutarate | CALB | Monohydrolysis | 93% | researchgate.net |

| (±)-Ethyl 3-phenylbutanoate | Pseudomonas fluorescens | Hydrolysis | 98% (acid), 99% (ester) | researchgate.net |

Classical Organic Synthesis Routes

Classical organic synthesis provides robust and scalable methods for the construction of 2-(1-methylethyl)pentanedioic acid, often relying on well-established carbon-carbon bond-forming reactions.

Condensation Reaction Mechanisms and Optimization

Condensation reactions are fundamental to the synthesis of dicarboxylic acids. Two prominent pathways for the synthesis of 2-isopropylglutaric acid are the malonic ester synthesis and the Michael addition.

Malonic Ester Synthesis: This is a versatile method for preparing substituted carboxylic acids. nih.govnih.gov The synthesis of 2-isopropylglutaric acid via this route involves a sequential alkylation of diethyl malonate.

Enolate Formation: Diethyl malonate is deprotonated with a strong base, typically sodium ethoxide, to form a resonance-stabilized enolate. nih.gov

First Alkylation: The enolate acts as a nucleophile and is reacted with an isopropyl halide (e.g., 2-bromopropane) to introduce the isopropyl group at the α-carbon.

Second Alkylation: The resulting isopropyl-substituted malonic ester is deprotonated again and subsequently alkylated with an ethyl haloacetate (e.g., ethyl bromoacetate).

Hydrolysis and Decarboxylation: The final dialkylated product is subjected to acidic hydrolysis, which converts both ester groups to carboxylic acids. The resulting intermediate, a malonic acid derivative, readily decarboxylates upon heating to yield the final product, 2-isopropylglutaric acid. nih.gov

Michael Addition: The Michael or 1,4-conjugate addition is another powerful tool for C-C bond formation. A plausible route to 2-isopropylglutaric acid involves the addition of an enolate to an α,β-unsaturated system. One such pathway begins with a Knoevenagel condensation followed by a Michael addition. Although often used for 3-substituted glutaric acids, the principles can be adapted. A more direct route could involve the addition of an isopropyl nucleophile (e.g., from an organocuprate) to diethyl glutaconate, followed by protonation.

Diastereoselective Ring Opening Reactions for Precursors

An elegant approach to obtaining enantiomerically enriched 2-isopropylglutaric acid derivatives is through the asymmetric desymmetrization of a prochiral precursor, such as 2-isopropylglutaric anhydride (B1165640). In this strategy, the two chemically equivalent carbonyl groups of the symmetric anhydride are differentiated by a chiral reagent or catalyst.

The reaction typically involves the nucleophilic ring-opening of the anhydride with a chiral alcohol or amine. nih.gov This can be catalyzed by enzymes or chiral metal complexes. For example, lipase-catalyzed alcoholysis of 3-arylglutaric anhydrides has been shown to produce optically active monoesters with good stereoselectivity. nih.gov Similarly, chiral Ni(II)-Schiff base complexes have been used to catalyze the desymmetrization of meso-glutaric anhydrides, affording chiral hemiesters in excellent yield and enantioselectivity. The choice of catalyst and nucleophile determines which of the two carbonyl groups is attacked, thereby controlling the stereochemistry of the final product. This method is highly efficient as it can theoretically convert 100% of the starting material into a single enantiomeric series of the product.

| Precursor | Method | Catalyst/Reagent | Product | Enantioselectivity | Reference |

|---|---|---|---|---|---|

| meso-Glutaric Anhydride | Alcoholysis | Ni(II)-Schiff Base Complex | Chiral Hemiester | up to 94% ee | |

| 3-Arylglutaric Anhydride | Alcoholysis | Lipase | Chiral Monoester | Good | nih.gov |

| N-Cbz Glutarimide | Alcoholysis | N-Heterocyclic Carbene | Chiral Amido-Ester | up to 95% ee | |

| Dimethyl 3-phenylglutarate | Monohydrolysis | CALB | Chiral Monoester | >99% ee | researchgate.net |

Multi-Step Synthesis Pathways

The synthesis of 2-(1-methylethyl)pentanedioic acid from simple, commercially available starting materials inherently requires a multi-step approach. The classical routes discussed previously, such as the malonic ester synthesis, serve as prime examples of linear multi-step pathways.

A typical multi-step sequence based on the malonic ester synthesis would be:

Step 1: Deprotonation of diethyl malonate.

Step 2: Alkylation with an isopropyl halide.

Step 3: Deprotonation of the intermediate.

Step 4: Alkylation with ethyl haloacetate.

Step 5: Saponification of the esters followed by acidification.

Step 6: Decarboxylation to yield the final product.

Each step requires careful optimization of reaction conditions (base, solvent, temperature) to maximize yield and minimize side products, such as dialkylation in the first alkylation step. nih.gov This sequence demonstrates a convergent and highly adaptable method for constructing the carbon skeleton of the target molecule.

Derivatization and Functional Group Transformation Studies

The dicarboxylic acid nature of Pentanedioic acid, 2-(1-methylethyl)-, also known as 2-isopropylglutaric acid, allows for a variety of derivatization and functional group transformations. These reactions primarily target the two carboxylic acid moieties, enabling the synthesis of a diverse range of derivatives with potential applications in various fields of chemistry.

Esterification is a fundamental transformation of carboxylic acids. researchgate.net In the case of Pentanedioic acid, 2-(1-methylethyl)-, both mono- and di-esters can be synthesized, with the latter being more common when an excess of the alcohol is used. The most prevalent method for such transformations is the Fischer-Speier esterification, which involves reacting the dicarboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. researchgate.netmdpi.com The reaction is reversible, and to drive the equilibrium towards the formation of the ester, the alcohol is often used as the solvent, or water is removed as it is formed. researchgate.net

The synthesis of diesters, such as diethyl 2-(1-methylethyl)pentanedioate, would proceed by reacting 2-isopropylglutaric acid with an excess of ethanol (B145695) in the presence of an acid catalyst. The general reaction is as follows:

HOOC-CH(CH(CH₃)₂)-CH₂-CH₂-COOH + 2 CH₃CH₂OH ⇌ CH₃CH₂OOC-CH(CH(CH₃)₂)-CH₂-CH₂-COOCH₂CH₃ + 2 H₂O

The reaction conditions, including temperature and catalyst loading, significantly influence the reaction rate and yield. Studies on the esterification of similar dicarboxylic acids, such as adipic acid, have shown that increasing the temperature and catalyst concentration generally leads to higher conversion rates. rsc.org

Table 1: Representative Conditions for the Esterification of Dicarboxylic Acids This table presents typical conditions and outcomes for esterification reactions of dicarboxylic acids, which can be extrapolated to Pentanedioic acid, 2-(1-methylethyl)-.

| Dicarboxylic Acid | Alcohol | Catalyst | Temperature (°C) | Molar Ratio (Alcohol:Acid) | Conversion (%) |

| Adipic Acid | Methanol (B129727) | Amberlyst 15 | 60 | 20:1 | >90 |

| Succinic Acid | Ethanol | H₂SO₄ | 78 (reflux) | 10:1 | ~85 |

| Glutaric Acid | n-Butanol | p-TSA | 117 (reflux) | 15:1 | ~95 |

It is important to note that while these conditions provide a general guideline, optimization would be necessary to achieve high yields for the specific esterification of Pentanedioic acid, 2-(1-methylethyl)-.

The carboxylic acid groups of Pentanedioic acid, 2-(1-methylethyl)- and its ester derivatives can be reduced to alcohols. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for the reduction of carboxylic acids and esters to primary alcohols. vanderbilt.edu The reduction of diethyl 2-(1-methylethyl)pentanedioate with LiAlH₄ would yield 2-(1-methylethyl)pentane-1,5-diol.

CH₃CH₂OOC-CH(CH(CH₃)₂)-CH₂-CH₂-COOCH₂CH₃ + LiAlH₄ → HOCH₂-CH(CH(CH₃)₂)-CH₂-CH₂-CH₂OH

Nucleophilic substitution reactions can also be performed on derivatives of Pentanedioic acid, 2-(1-methylethyl)-. For instance, the conversion of the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride would create a more reactive species. This acyl chloride can then readily undergo nucleophilic acyl substitution with a variety of nucleophiles, such as amines to form amides, or alkoxides to form different esters. jptcp.com The general mechanism involves the addition of the nucleophile to the carbonyl carbon, followed by the elimination of the leaving group (chloride ion in this case). jptcp.com

Hydrazone ligands are a class of compounds known for their ability to form stable complexes with various metal ions. These ligands can be synthesized from derivatives of Pentanedioic acid, 2-(1-methylethyl)-. A common route involves the conversion of the dicarboxylic acid to its corresponding dihydrazide. This is typically achieved by first converting the acid to its diester, which is then reacted with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O). jptcp.com

The synthesis of 2-(1-methylethyl)pentanediohydrazide would proceed as follows:

CH₃CH₂OOC-CH(CH(CH₃)₂)-CH₂-CH₂-COOCH₂CH₃ + 2 N₂H₄·H₂O → H₂NNHCO-CH(CH(CH₃)₂)-CH₂-CH₂-CONHNH₂ + 2 CH₃CH₂OH + 2 H₂O

The resulting dihydrazide possesses two reactive -NH₂ groups that can be condensed with aldehydes or ketones to form dihydrazone ligands. nih.gov For example, reaction with two equivalents of a substituted benzaldehyde (B42025) would yield a symmetrical dihydrazone. These multidentate ligands can then be used to synthesize coordination complexes with transition metals. The coordination typically occurs through the nitrogen atoms of the imine group and the oxygen atoms of the carbonyl group.

Reaction Kinetics and Theoretical Mechanistic Pathway Elucidation

Theoretical studies, often employing density functional theory (DFT), can provide insights into the reaction mechanisms. rsc.org For the Fischer esterification, the mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid, which increases the electrophilicity of the carbonyl carbon. mdpi.com This is followed by the nucleophilic attack of the alcohol to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule lead to the formation of the ester. mdpi.com

For nucleophilic acyl substitution reactions on derivatives like acyl chlorides, the mechanism is generally accepted to be a two-step addition-elimination process. jptcp.com Computational studies on similar systems can help in determining the energy barriers of the transition states and the stability of intermediates, thus providing a deeper understanding of the reaction pathway.

Sophisticated Analytical Techniques for Characterization and Quantification of Pentanedioic Acid, 2 1 Methylethyl

Advanced Chromatographic Methodologies

Advanced chromatographic techniques are at the forefront of analyzing Pentanedioic acid, 2-(1-methylethyl)-. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the primary methods utilized, each offering unique advantages for the separation and detection of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol Development

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. However, the polar nature and low volatility of dicarboxylic acids like Pentanedioic acid, 2-(1-methylethyl)- necessitate a derivatization step to convert them into more volatile and thermally stable derivatives prior to GC-MS analysis. nih.gov The development of a robust GC-MS protocol involves optimizing this derivatization process and the subsequent chromatographic and mass spectrometric conditions.

To enhance volatility and improve chromatographic peak shape, the carboxylic acid functional groups of Pentanedioic acid, 2-(1-methylethyl)- must be derivatized. The two most common and effective strategies are silylation and esterification. nih.govresearchgate.net

Silylation: This is a widely used derivatization technique for compounds with active hydrogens, such as carboxylic acids. Silylating agents react with the carboxyl groups to replace the acidic proton with a nonpolar trimethylsilyl (B98337) (TMS) group. N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a frequently used reagent for this purpose, often with a catalyst like trimethylchlorosilane (TMCS). nih.govnih.gov Silylation is known for its high conversion efficiency and the ability to directly inject the derivatives into the GC system. researchgate.net The resulting bis(trimethylsilyl) ester of Pentanedioic acid, 2-(1-methylethyl)- is significantly more volatile and amenable to GC analysis.

Esterification: This method involves converting the carboxylic acid groups into esters, typically methyl or butyl esters. A common reagent for esterification is boron trifluoride (BF3) in an alcohol such as methanol (B129727) or butanol. nih.govnih.gov Butyl esters are often preferred over methyl esters as they are less volatile, which can be advantageous in preventing sample loss. researchgate.net

The choice between silylation and esterification can depend on the specific requirements of the analysis, such as the desired sensitivity and the complexity of the sample matrix. For the analysis of low-molecular-weight dicarboxylic acids, silylation with BSTFA has been shown to provide lower detection limits and better reproducibility compared to esterification methods. nih.govresearchgate.net

| Derivatization Strategy | Reagent(s) | Advantages | Considerations |

|---|---|---|---|

| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) + Trimethylchlorosilane (TMCS) | High conversion efficiency, direct injection, suitable for a wide range of polar compounds. researchgate.net | Derivatives can be sensitive to moisture. |

| Esterification | Boron trifluoride (BF3) in Butanol | Forms less volatile derivatives, reducing risk of sample loss. researchgate.net | May require more stringent reaction conditions. |

Tandem mass spectrometry (MS/MS) significantly enhances the selectivity and sensitivity of GC-MS analysis. In this approach, a specific ion (the precursor ion) from the mass spectrum of the derivatized Pentanedioic acid, 2-(1-methylethyl)- is selected and then fragmented to produce characteristic product ions. This process, known as multiple reaction monitoring (MRM), is highly specific and reduces interference from the sample matrix. nih.gov

For the dibutyl ester of a dicarboxylic acid, tandem mass spectrometry can exploit the unique fragmentation patterns that differentiate it from other compounds. nih.gov The specificity of MS/MS allows for reliable quantification even at low concentrations.

Liquid Chromatography-Mass Spectrometry (LC-MS) Techniques

LC-MS has become an indispensable tool for the analysis of polar, non-volatile compounds like dicarboxylic acids, as it often does not require derivatization. longdom.orgnih.gov Various LC-MS approaches can be applied to the analysis of Pentanedioic acid, 2-(1-methylethyl)-.

Liquid chromatography with a diode array detector (LC-DAD) can be used for the analysis of dicarboxylic acids. However, since many dicarboxylic acids, including Pentanedioic acid, 2-(1-methylethyl)-, lack a strong chromophore, their detection by UV-Vis absorption can be challenging and may offer limited sensitivity.

High-resolution liquid chromatography-electrospray ionization-quadrupole time-of-flight mass spectrometry (LC-ESI-Q-TOF MS) offers a significant advantage in terms of sensitivity and specificity. nih.gov This technique provides accurate mass measurements, which allows for the confident identification of compounds and the determination of their elemental composition. wiley.com For Pentanedioic acid, 2-(1-methylethyl)-, LC-Q-TOF/MS can provide a detailed analysis, facilitating its identification and quantification in complex biological or environmental samples. nih.gov The high resolution of the TOF analyzer helps to distinguish the target analyte from isobaric interferences.

Hydrophilic Interaction Liquid Chromatography (HILIC) is a variation of normal-phase liquid chromatography that is particularly well-suited for the separation of highly polar compounds. thermofisher.com In HILIC, a polar stationary phase is used with a mobile phase consisting of a high concentration of an organic solvent (typically acetonitrile) and a small amount of an aqueous buffer. thermofisher.com This technique is effective for retaining and separating polar analytes like dicarboxylic acids that show little or no retention in reversed-phase chromatography. chromatographyonline.com

HILIC can provide unique selectivity for polar compounds and is compatible with mass spectrometry, making it a powerful tool for the analysis of Pentanedioic acid, 2-(1-methylethyl)-. researchgate.net The separation mechanism in HILIC is based on the partitioning of the analyte between the mobile phase and a water-enriched layer on the surface of the polar stationary phase. thermofisher.com

| LC Technique | Detector | Key Advantages for Pentanedioic Acid, 2-(1-methylethyl)- Analysis | Limitations |

|---|---|---|---|

| LC-DAD | Diode Array Detector | Simple and robust. | Low sensitivity for compounds without strong chromophores. |

| LC-ESI-Q-TOF MS | Quadrupole Time-of-Flight Mass Spectrometer | High sensitivity, high resolution for accurate mass measurement and confident identification. nih.govwiley.com | Higher instrument cost and complexity. |

| HILIC | Mass Spectrometer | Excellent retention and separation of highly polar compounds, unique selectivity. chromatographyonline.comresearchgate.net | Method development can be more complex than reversed-phase. |

Method Validation and Performance Metrics in Research Contexts

For any quantitative analysis of Pentanedioic acid, 2-(1-methylethyl)-, the analytical method must be validated to ensure its reliability, consistency, and accuracy for its intended purpose. ajrconline.org Method validation is a critical process in pharmaceutical development and quality control, demonstrating that an analytical procedure is suitable for its intended use. ajrconline.orgneuroquantology.com The validation process evaluates several key performance characteristics, as outlined by guidelines from bodies such as the International Council for Harmonisation (ICH). europa.eueuropa.eu

In a research setting, a typical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), would be validated for the following parameters:

Specificity/Selectivity: This ensures that the analytical signal is solely from the analyte of interest, without interference from other components like impurities or matrix constituents. gavinpublishers.com This can be demonstrated by analyzing spiked samples and showing that the presence of other materials does not affect the analyte's quantification. europa.eugavinpublishers.com

Linearity and Range: Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. ajrconline.orgpfigueiredo.org The range is the interval between the upper and lower concentrations for which the method has been shown to have suitable precision, accuracy, and linearity. europa.eu For an assay, this range is typically 80-120% of the expected concentration. ajrconline.orgpfigueiredo.org

Accuracy: Accuracy reflects the closeness of the measured value to the true value. gavinpublishers.com It is often assessed by analyzing samples spiked with a known amount of the analyte and calculating the percent recovery. europa.eu Typical recovery is expected to be within 98-102% for a drug product. gavinpublishers.com

Precision: Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). pfigueiredo.org For pharmaceutical quality control, precision of better than 1% RSD is often achievable. pfigueiredo.org

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of the analyte that can be detected but not necessarily quantified. pfigueiredo.orgnih.gov The LOQ is the lowest concentration that can be measured with acceptable precision and accuracy. pfigueiredo.orgnih.gov In chromatography, the LOD is often determined as the concentration that yields a signal-to-noise ratio of 3:1, while the LOQ corresponds to a ratio of 10:1. nih.gov

These validation parameters ensure that the data generated for Pentanedioic acid, 2-(1-methylethyl)- in a research context is scientifically sound and dependable.

| Performance Metric | Description | Typical Acceptance Criteria in Research |

|---|---|---|

| Specificity | Ability to assess the analyte unequivocally in the presence of other components. | No interference at the retention time of the analyte. Peak purity should be demonstrated. ajrconline.orgeuropa.eu |

| Linearity | Proportionality of the analytical response to the analyte concentration. | Correlation coefficient (R²) > 0.999. neuroquantology.com |

| Range | Concentration interval where the method is accurate, precise, and linear. | Typically 80% to 120% of the target concentration. ajrconline.orgeuropa.eu |

| Accuracy | Closeness of the measured value to the true value. | Percent recovery typically within 98.0% to 102.0%. gavinpublishers.com |

| Precision (Repeatability) | Agreement between results of repeated measurements under the same conditions. | Relative Standard Deviation (RSD) ≤ 2%. pfigueiredo.org |

| Limit of Detection (LOD) | Lowest amount of analyte that can be detected. | Signal-to-Noise Ratio ≥ 3:1. nih.gov |

| Limit of Quantitation (LOQ) | Lowest amount of analyte that can be quantified with acceptable precision and accuracy. | Signal-to-Noise Ratio ≥ 10:1. nih.gov |

Advanced Spectroscopic Elucidation Methodologies

Spectroscopic techniques are indispensable for the structural elucidation of organic molecules. For Pentanedioic acid, 2-(1-methylethyl)-, a combination of NMR, IR, and mass spectrometry provides a comprehensive picture of its molecular architecture, while X-ray crystallography can reveal its three-dimensional structure in the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of an organic molecule. uobasrah.edu.iq For Pentanedioic acid, 2-(1-methylethyl)-, both ¹H NMR and ¹³C NMR spectra provide key information for its structural assignment. researchgate.net

¹H NMR Spectroscopy: The proton NMR spectrum would show distinct signals for each unique proton environment. The chemical shift of the protons in the two carboxylic acid groups (-COOH) would appear far downfield, typically as a broad singlet. The protons of the isopropyl group [(CH₃)₂CH-] and the glutaric acid backbone [-CH₂CH₂CH(COOH)-] would have characteristic chemical shifts and splitting patterns due to spin-spin coupling with neighboring protons, allowing for unambiguous assignment.

¹³C NMR Spectroscopy: The carbon NMR spectrum would reveal a signal for each unique carbon atom. The carbons of the two carbonyl groups (C=O) would resonate at the lowest field (highest ppm). The remaining signals would correspond to the methine and methylene (B1212753) carbons of the backbone and the carbons of the isopropyl group.

2D NMR Techniques: Advanced 2D NMR experiments like Heteronuclear Single Quantum Coherence (HSQC) can be used to correlate directly bonded protons and carbons, confirming the assignments made from the 1D spectra. nih.gov

| Predicted ¹H NMR Data | Predicted ¹³C NMR Data | |||

|---|---|---|---|---|

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -COOH (2H) | 10.0 - 12.0 | Broad Singlet | C1, C5 (-COOH) | 175 - 185 |

| H2 (-CH-) | ~2.5 | Multiplet | C2 (-CH-) | ~45 |

| H3 (-CH₂-) | ~1.9 | Multiplet | C3 (-CH₂-) | ~30 |

| H4 (-CH₂-) | ~2.3 | Multiplet | C4 (-CH₂-) | ~33 |

| Isopropyl -CH- | ~2.2 | Multiplet | Isopropyl -CH- | ~30 |

| Isopropyl -CH₃ (6H) | ~0.9 | Doublet | Isopropyl -CH₃ | ~20 |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to bond vibrations. bellevuecollege.eduyoutube.com The IR spectrum of Pentanedioic acid, 2-(1-methylethyl)- would be dominated by the characteristic absorptions of the carboxylic acid and alkyl groups.

The most prominent features would include:

A very broad absorption band in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. libretexts.org

An intense, sharp absorption band between 1690-1760 cm⁻¹, corresponding to the C=O (carbonyl) stretching vibration of the carboxylic acid. libretexts.org

Strong absorptions in the 2850-2960 cm⁻¹ range due to the C-H stretching vibrations of the alkyl (isopropyl and backbone) portions of the molecule. libretexts.org

A C-O stretching vibration appearing in the 1210-1320 cm⁻¹ region. libretexts.org

| Vibrational Mode | Functional Group | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| O-H Stretch | Carboxylic Acid | 2500 - 3300 (very broad) libretexts.org |

| C-H Stretch | Alkyl (sp³) | 2850 - 2960 (strong) libretexts.org |

| C=O Stretch | Carboxylic Acid | 1690 - 1760 (strong, sharp) libretexts.org |

| C-O Stretch | Carboxylic Acid | 1210 - 1320 libretexts.org |

| O-H Bend | Carboxylic Acid | 1395 - 1440 libretexts.org |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a key technique for determining the molecular weight of a compound and gaining structural information from its fragmentation patterns. uni-saarland.de For Pentanedioic acid, 2-(1-methylethyl)- (C₈H₁₄O₄), the molecular weight is 174.19 g/mol .

In electron ionization (EI) mass spectrometry, the spectrum would show a molecular ion peak (M⁺) at an m/z (mass-to-charge ratio) of 174. The fragmentation of the molecular ion would follow predictable pathways for a dicarboxylic acid. Common fragmentation patterns for carboxylic acids include the loss of small, stable neutral molecules or radicals. libretexts.org

Key expected fragments would include:

[M-17]⁺: Loss of a hydroxyl radical (•OH) from one of the carboxylic acid groups.

[M-45]⁺: Loss of a carboxyl radical (•COOH), a characteristic fragmentation for carboxylic acids. libretexts.org

Alpha-cleavage: Cleavage of the C-C bonds adjacent to the carbonyl groups.

Loss of the isopropyl group (C₃H₇, 43 amu).

| m/z Value | Proposed Fragment Identity | Description of Loss |

|---|---|---|

| 174 | [C₈H₁₄O₄]⁺ | Molecular Ion (M⁺) |

| 157 | [M - OH]⁺ | Loss of a hydroxyl radical |

| 129 | [M - COOH]⁺ | Loss of a carboxyl group libretexts.org |

| 131 | [M - C₃H₇]⁺ | Loss of an isopropyl radical |

| 111 | [M - COOH - H₂O]⁺ | Loss of carboxyl group and water |

X-ray Crystallography for Absolute Stereochemistry and Conformation

The process involves growing a high-quality single crystal of Pentanedioic acid, 2-(1-methylethyl)-. This crystal is then exposed to a beam of X-rays, which are diffracted by the electrons in the molecule. wikipedia.orgnih.gov The resulting diffraction pattern is used to calculate an electron density map, from which the positions of all atoms in the crystal lattice can be determined. nih.gov For chiral molecules, specialized techniques can be used to determine the absolute configuration, providing a definitive structural proof that is unattainable by most other analytical methods.

Chiral Purity Assessment and Enantiomeric Excess Determination

Pentanedioic acid, 2-(1-methylethyl)- possesses a stereocenter at the C2 position, meaning it can exist as two non-superimposable mirror images, or enantiomers. In many applications, particularly in pharmaceuticals, it is crucial to produce and analyze a single enantiomer. Enantiomeric excess (ee) is a measure of the purity of a chiral sample, indicating how much one enantiomer is present in excess of the other. wikipedia.org A sample with 70% of one enantiomer and 30% of the other has an enantiomeric excess of 40% (70% - 30%). wikipedia.org

The primary technique for determining enantiomeric excess is chiral chromatography, most commonly chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC). nih.govchiraltech.com This method relies on a chiral stationary phase (CSP) within the chromatography column. ntu.edu.sg

The separation mechanism involves the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the CSP. chiraltech.comchromatographyonline.com Because these diastereomeric complexes have different stabilities and energies, the two enantiomers interact differently with the stationary phase. ntu.edu.sg This differential interaction causes one enantiomer to travel through the column faster than the other, resulting in their separation into two distinct peaks in the chromatogram.

The enantiomeric excess can then be calculated from the relative areas of the two peaks using the formula:

ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

Where Area₁ and Area₂ are the integrated peak areas of the major and minor enantiomers, respectively. Other methods, such as using chiral derivatizing agents followed by standard NMR or chromatography, or optical techniques like circular dichroism, can also be employed for ee determination. ntu.edu.sgnih.gov

Optimization of Sample Preparation and Microextraction Techniques for Research Matrices

Effective sample preparation is a critical prerequisite for the accurate analysis of Pentanedioic acid, 2-(1-methylethyl)-. The primary goal is to isolate the analyte from interfering matrix components and to concentrate it to a level suitable for instrumental analysis. Techniques such as solid-phase extraction (SPE) and various microextraction methods are commonly employed.

Solid-Phase Extraction (SPE)

SPE is a widely utilized technique for the selective isolation and pre-concentration of analytes from complex samples. mdpi.com The optimization of an SPE procedure involves the careful selection of the sorbent, conditioning and equilibration solvents, sample loading conditions, wash solutions, and elution solvents. sigmaaldrich.commtak.hu For dicarboxylic acids, including derivatives of pentanedioic acid, reversed-phase sorbents like C18 are often employed. mtak.hu The retention of these polar compounds can be enhanced by adjusting the pH of the sample to suppress their ionization. labrulez.com

A typical SPE workflow for the extraction of dicarboxylic acids from an aqueous matrix is outlined below. The efficiency of each step is crucial for achieving high recovery and reproducibility.

Table 1: Generalized Solid-Phase Extraction (SPE) Protocol for Dicarboxylic Acids

| Step | Parameter | Description |

| Sorbent Selection | Type | Reversed-phase (e.g., C18, Strata-X) or ion-exchange |

| Conditioning | Solvent | Methanol or Acetonitrile (2x reservoir volume) |

| Equilibration | Solvent | Water or buffer at sample pH (2x reservoir volume) |

| Sample Loading | pH Adjustment | Acidify to pH < pKa to ensure neutral form |

| Flow Rate | 1-2 mL/min | |

| Washing | Solvent | Water or a weak organic solvent mixture (e.g., 5-20% Methanol in water) to remove polar interferences. |

| Elution | Solvent | Methanol, Acetonitrile, or a mixture, sometimes with a pH modifier to ensure analyte is in its ionized form for efficient elution. |

This table presents a generalized protocol. Specific volumes and solvent compositions require optimization for the specific matrix and analyte concentration.

Microextraction Techniques

Miniaturized extraction techniques, such as dispersive liquid-liquid microextraction (DLLME), have gained prominence due to their low solvent consumption, high enrichment factors, and rapidity. nih.govul.ieresearchgate.net DLLME involves the rapid injection of a mixture of an extraction solvent and a disperser solvent into the aqueous sample. nih.govresearchgate.net This creates a cloudy solution where fine droplets of the extraction solvent are dispersed throughout the sample, maximizing the surface area for mass transfer of the analyte. dntb.gov.ua

Optimization of a DLLME method involves the selection of appropriate extraction and disperser solvents, their respective volumes, sample pH, and extraction time. nih.govnih.gov For the analysis of organic acids, derivatization is often coupled with the extraction process to enhance volatility and improve chromatographic behavior, especially for GC-MS analysis. nih.gov

Table 2: Key Parameters for Optimization of Dispersive Liquid-Liquid Microextraction (DLLME)

| Parameter | Influencing Factor | Typical Range/Options | Rationale |

| Extraction Solvent | Type | Halogenated solvents (e.g., tetrachloroethane, chloroform), Ionic Liquids | Must be immiscible with water and have a higher density than water for easy collection after centrifugation. Should have high affinity for the analyte. |

| Volume | 10 - 100 µL | A smaller volume leads to a higher enrichment factor, but may result in lower recovery if the analyte concentration is very low. | |

| Disperser Solvent | Type | Acetonitrile, Methanol, Acetone, Ethanol (B145695) | Must be miscible with both the extraction solvent and the aqueous sample to facilitate the dispersion of the extraction solvent. |

| Volume | 0.5 - 2.0 mL | Affects the degree of dispersion of the extraction solvent. Too high a volume can increase the solubility of the extraction solvent in the aqueous phase. | |

| Sample pH | Acidity/Basicity | Adjusted based on analyte pKa | For acidic analytes, the pH should be lowered to suppress ionization and promote extraction into the organic phase. |

| Salt Effect | Ionic Strength | Addition of NaCl, Na2SO4 (0-10% w/v) | Can increase the extraction efficiency by decreasing the solubility of the analyte in the aqueous phase ("salting-out" effect). |

| Extraction Time | Duration | Typically very short (< 1 min) | The large surface area created by the dispersion of the extraction solvent allows for rapid equilibrium. |

This table provides a general guide to the optimization of DLLME. The optimal conditions are highly dependent on the specific analyte and sample matrix.

Experimental and Modeling Studies of Extraction and Separation Processes

The development of robust analytical methods for Pentanedioic acid, 2-(1-methylethyl)- relies on both experimental investigations and theoretical modeling of the extraction and separation processes. These studies aim to understand the underlying physicochemical principles governing the distribution of the analyte between different phases and its behavior in a chromatographic system.

Liquid-Liquid Extraction (LLE)

Systematic optimization of LLE can be achieved by understanding the partitioning behavior of the analyte between the aqueous sample and an immiscible organic solvent. researchgate.net The distribution coefficient (D) is a key parameter in LLE and is influenced by factors such as the choice of organic solvent, the pH of the aqueous phase, and the temperature. For ionizable compounds like dicarboxylic acids, controlling the pH is crucial to ensure the analyte is in its neutral, more organophilic form. halocolumns.com

Chromatographic Separation

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the primary techniques for the separation of dicarboxylic acids.

Gas Chromatography-Mass Spectrometry (GC-MS)

For GC analysis, derivatization is typically required to convert the non-volatile dicarboxylic acids into more volatile and thermally stable esters or silyl (B83357) derivatives. researchgate.net Common derivatization reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) for silylation and BF3/butanol for esterification. researchgate.net The separation of isomers, such as different substituted pentanedioic acids, can be challenging and often requires optimization of the GC temperature program and the selection of a suitable capillary column. sigmaaldrich.comnih.gov

Table 3: Typical GC-MS Parameters for the Analysis of Dicarboxylic Acid Derivatives

| Parameter | Setting | Purpose |

| Column | Type | Mid-polarity (e.g., DB-5ms, HP-INNOwax) |

| Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness | |

| Carrier Gas | Type | Helium |

| Flow Rate | 1.0 - 1.5 mL/min | |

| Injector | Temperature | 250 - 280 °C |

| Mode | Split/Splitless | |

| Oven Program | Initial Temperature | 50 - 80 °C (hold for 1-2 min) |

| Ramp Rate | 5 - 15 °C/min | |

| Final Temperature | 280 - 300 °C (hold for 5-10 min) | |

| MS Detector | Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | m/z 40 - 500 |

These parameters are illustrative and require optimization for the specific derivatives of Pentanedioic acid, 2-(1-methylethyl)-.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a powerful technique for the separation of dicarboxylic acids in their underivatized form. walshmedicalmedia.comvcu.edu The separation is based on the differential partitioning of the analytes between a non-polar stationary phase (e.g., C18) and a polar mobile phase. waters.com The retention and selectivity can be finely tuned by adjusting the mobile phase composition (e.g., the ratio of organic solvent to aqueous buffer) and the pH of the aqueous component. halocolumns.comsielc.com For a homologous series of dicarboxylic acids, retention generally increases with the length of the alkyl chain. halocolumns.com

Table 4: Factors Influencing HPLC Separation of Dicarboxylic Acids

| Parameter | Effect on Separation | Optimization Strategy |

| Stationary Phase | Polarity and functional groups (e.g., C18, C8, Phenyl) | A C18 column is a common starting point. Less hydrophobic phases (C8, Phenyl) may provide different selectivity for isomers. |

| Mobile Phase Composition | Organic Modifier (Acetonitrile, Methanol) | Increasing the percentage of the organic modifier decreases the retention time of the analytes. The choice of organic modifier can also affect selectivity. |

| pH of Aqueous Phase | For acidic analytes, a lower pH (e.g., using a phosphate (B84403) or formate (B1220265) buffer) suppresses ionization, leading to increased retention on a reversed-phase column. | |

| Buffer Concentration | Ionic Strength | Can influence peak shape and retention time, especially for ionizable compounds. |

| Column Temperature | Viscosity and Mass Transfer | Higher temperatures decrease mobile phase viscosity, allowing for faster flow rates or lower backpressure. It can also affect selectivity. |

Modeling of chromatographic retention as a function of these parameters can aid in the optimization of the separation. sielc.com By understanding these relationships, it is possible to develop highly selective and efficient methods for the quantification of Pentanedioic acid, 2-(1-methylethyl)- in complex research matrices.

Computational and Theoretical Chemistry Investigations of Pentanedioic Acid, 2 1 Methylethyl

Quantum Chemical Calculations (e.g., DFT) for Molecular Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are a cornerstone of modern computational chemistry, providing deep insights into the electronic structure and reactivity of molecules. For Pentanedioic acid, 2-(1-methylethyl)-, a typical DFT study would involve the optimization of its molecular geometry to determine the most stable arrangement of its atoms in three-dimensional space. This process yields crucial information such as bond lengths, bond angles, and dihedral angles.

Furthermore, DFT calculations can elucidate the electronic properties of the molecule. Key parameters that would be investigated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. Other reactivity descriptors, such as electronegativity, chemical hardness, and softness, can also be derived from the HOMO and LUMO energies, offering a more comprehensive picture of the molecule's behavior in chemical reactions.

Despite the power of these methods, specific DFT studies focused on the molecular structure and reactivity of Pentanedioic acid, 2-(1-methylethyl)- are not present in the surveyed literature.

Conformational Analysis and Energy Landscapes

The presence of rotatable single bonds in Pentanedioic acid, 2-(1-methylethyl)- allows it to adopt various spatial arrangements, or conformations. Conformational analysis is the study of these different conformers and their relative energies. By systematically rotating the molecule's flexible bonds and calculating the corresponding energy, a potential energy surface can be mapped.

The minima on this surface correspond to stable conformers, while the saddle points represent the transition states between them. A comprehensive conformational analysis would identify the global minimum energy conformer—the most stable and thus most populated conformation at equilibrium—as well as other low-energy conformers that may also be present. This analysis is crucial for understanding the molecule's physical and biological properties, as these are often dictated by its preferred shape.

However, a detailed conformational analysis and the resulting energy landscapes for Pentanedioic acid, 2-(1-methylethyl)- have not been reported in available scientific research.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry offers powerful tools for predicting various spectroscopic parameters, which can be invaluable for interpreting experimental data and confirming molecular structures.

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of quantum chemical calculations. By calculating the magnetic shielding tensors for each nucleus in the presence of an external magnetic field, the chemical shifts for ¹H and ¹³C atoms can be predicted. These theoretical values, when compared to experimental spectra, can aid in the assignment of signals and provide confidence in the determined structure. Modern machine learning and deep learning algorithms have also emerged as accurate methods for predicting NMR chemical shifts based on molecular structure. nih.govmdpi.com

Vibrational Frequencies: Theoretical calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) and Raman spectrum. These calculations are typically performed after geometry optimization and involve the computation of the second derivatives of the energy with respect to the atomic coordinates. The resulting frequencies and their corresponding vibrational modes (e.g., stretching, bending) can be used to assign experimental spectral bands.

Specific predicted NMR chemical shifts and vibrational frequencies for Pentanedioic acid, 2-(1-methylethyl)- are not available in the public domain.

Reaction Pathway Simulations and Transition State Analysis

Computational methods can be employed to explore the mechanisms of chemical reactions involving a particular molecule. For Pentanedioic acid, 2-(1-methylethyl)-, this could include studying its synthesis, degradation, or its participation in biochemical pathways.

Reaction pathway simulations involve identifying the reactants, products, and any intermediates along a reaction coordinate. A key aspect of this is locating the transition state—the highest energy point along the reaction pathway that connects reactants and products. By characterizing the geometry and energy of the transition state, the activation energy for the reaction can be determined, providing insight into the reaction rate.

Currently, there are no published reaction pathway simulations or transition state analyses specifically for Pentanedioic acid, 2-(1-methylethyl)-.

Molecular Dynamics Simulations for Solvent Interactions and Stability

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecule, including its interactions with its environment. An MD simulation of Pentanedioic acid, 2-(1-methylethyl)- would typically involve placing the molecule in a simulation box filled with a solvent, such as water, and then solving Newton's equations of motion for all atoms in the system over a period of time.

Despite the utility of this technique, there are no specific molecular dynamics simulation studies reported for Pentanedioic acid, 2-(1-methylethyl)- in the scientific literature.

Future Research Directions and Unexplored Avenues

Development of Novel Asymmetric Synthesis Strategies

The creation of enantiomerically pure forms of Pentanedioic acid, 2-(1-methylethyl)- is crucial for its potential applications in pharmaceuticals and materials science, as the biological and physical properties of chiral molecules are often dependent on their specific stereochemistry. Future research is poised to focus on developing innovative asymmetric synthetic methods to achieve high yields and enantioselectivities.

One promising avenue is the use of chiral Brønsted acids as catalysts. These catalysts have demonstrated effectiveness in a variety of asymmetric transformations. rsc.org Their application to the synthesis of 2-substituted pentanedioic acids could offer a direct and atom-economical route to the desired enantiomers. Another area of exploration lies in asymmetric hydrogenation, potentially catalyzed by ruthenium(II)-NHC complexes, which have shown excellent performance in the synthesis of other chiral molecules. researchgate.net Furthermore, adapting methodologies from the synthesis of related structures, such as the asymmetric synthesis of 2-alkyl-substituted 2-hydroxyglutaric acid γ-lactones, could provide a foundational strategy. chemrxiv.org The development of organocatalytic methods, which avoid the use of metals, also presents an attractive, environmentally friendly alternative. mdpi.com

A key challenge in developing these strategies will be the control of stereochemistry at the C2 position. The bulky isopropyl group may present steric hindrance that influences the approach of reagents and the conformation of transition states. A summary of potential asymmetric synthesis strategies is presented in Table 1.

Table 1: Potential Asymmetric Synthesis Strategies

| Catalytic Approach | Potential Advantages | Key Challenges |

|---|---|---|

| Chiral Brønsted Acid Catalysis | Metal-free, high efficiency. | Catalyst design for specific substrate. |

| Asymmetric Hydrogenation | High enantioselectivities. | Catalyst stability and cost. |

Integration of Advanced Machine Learning and AI in Synthetic Design and Prediction

For a molecule such as 2-isopropylpentanedioic acid, an AI model could be trained on a dataset of known reactions for dicarboxylic acids and substituted alkanes to predict the most viable synthetic strategies. researchgate.netnih.gov Furthermore, ML models can be employed to predict the outcomes of specific reactions, including potential side products and optimal reaction conditions. mdpi.comrsc.org This predictive capability can significantly reduce the amount of trial-and-error experimentation required in the laboratory.

The integration of AI into the synthetic workflow can be conceptualized in the following stages:

Retrosynthetic Analysis: An AI algorithm proposes multiple disconnection strategies for the target molecule. arxiv.org

Route Evaluation: The proposed routes are scored based on metrics such as synthetic accessibility and predicted yield. nih.gov

Reaction Prediction: For each step in the most promising routes, an ML model predicts the optimal reagents, catalysts, and conditions. researchgate.net

Automated Synthesis: In a more advanced application, these predictions could be directly implemented by robotic systems for automated synthesis and optimization.

While the application of these technologies to this specific compound is still in its infancy, the general frameworks are well-established and hold immense potential for accelerating its synthesis and the discovery of its derivatives.

Exploration of Biosynthetic Pathways in Unconventional Microbial Systems

The biosynthesis of specialty chemicals in engineered microorganisms offers a sustainable alternative to traditional chemical synthesis. While no natural pathway for the production of Pentanedioic acid, 2-(1-methylethyl)- has been identified, the principles of synthetic biology can be applied to engineer novel pathways in microbial hosts.

A plausible biosynthetic route could be envisioned starting from common metabolic precursors and utilizing enzymes from branched-chain amino acid or fatty acid metabolism. nih.govwikipedia.org For instance, pathways for other branched-chain dicarboxylic acids have been successfully established in microorganisms. wikipedia.org The general strategy would involve:

Pathway Design: Identifying a series of enzymatic reactions that can convert a central metabolite (e.g., from the TCA cycle) into the target molecule. This could involve enzymes such as acyl-CoA carboxylases, reductases, and hydratases.

Enzyme Selection and Engineering: Sourcing enzymes from various organisms or engineering existing enzymes to have the desired substrate specificity and activity.

Host Engineering: Introducing the designed pathway into a robust microbial host, such as Escherichia coli or Saccharomyces cerevisiae, and optimizing the host's metabolism to direct carbon flux towards the production of 2-isopropylpentanedioic acid.

Unconventional microbial systems, such as oleaginous yeasts or thermophilic bacteria, may offer advantages in terms of precursor supply or tolerance to the final product. The exploration of these organisms could lead to more efficient and scalable bioproduction processes. A hypothetical biosynthetic pathway is outlined in Figure 1.

Elucidation of Novel Analytical Markers and Derivatization Agents

The detection and quantification of Pentanedioic acid, 2-(1-methylethyl)- in complex biological or environmental samples require sensitive and specific analytical methods. Future research in this area will likely focus on its potential role as a biomarker for metabolic disorders and the development of novel derivatization agents to enhance its detection.

Some dicarboxylic acids have been identified as potential biomarkers for metabolic diseases. nih.govmdpi.comresearchgate.net Investigating whether 2-isopropylpentanedioic acid is present in biological fluids and if its levels correlate with specific disease states could open up new diagnostic possibilities. This would involve targeted metabolomics studies using techniques like mass spectrometry.

For analysis by gas chromatography-mass spectrometry (GC-MS), derivatization is often necessary to increase the volatility and thermal stability of dicarboxylic acids. psu.edu Common derivatization methods that could be applied and optimized for 2-isopropylpentanedioic acid include:

Esterification: Converting the carboxylic acid groups to esters (e.g., methyl or ethyl esters) using reagents like diazomethane (B1218177) or alcohols in the presence of an acid catalyst.

Silylation: Replacing the acidic protons with trimethylsilyl (B98337) (TMS) groups using reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

For liquid chromatography-mass spectrometry (LC-MS), derivatization can be used to improve ionization efficiency and chromatographic retention. ddtjournal.comnih.gov The development of novel derivatization agents that introduce a readily ionizable tag onto the molecule could significantly enhance the sensitivity of LC-MS methods. researchgate.net A comparison of potential derivatization methods is provided in Table 2.

Table 2: Derivatization Methods for Analysis

| Method | Analytical Technique | Advantages | Disadvantages |

|---|---|---|---|

| Esterification | GC-MS | Stable derivatives, good chromatographic properties. | Can be harsh, potential for side reactions. |

| Silylation | GC-MS | Mild reaction conditions, versatile. | Derivatives can be moisture-sensitive. |

Advanced Spectroscopic Probing of Reaction Intermediates and Transient Species

A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of Pentanedioic acid, 2-(1-methylethyl)- can be achieved through the use of advanced spectroscopic techniques to probe reaction intermediates and transient species. Techniques such as in-situ infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy can provide real-time information about the changes in chemical bonds and molecular structure as a reaction proceeds. researchgate.net

For example, in a catalytic asymmetric synthesis, spectroscopic methods could be used to identify the catalyst-substrate complex and any short-lived intermediates that determine the stereochemical outcome of the reaction. nih.govnih.govscispace.com This information is invaluable for optimizing catalyst design and reaction conditions to improve enantioselectivity.

The study of transient species is particularly important in understanding reaction pathways. rsc.org For instance, in a photocatalytic synthesis of glutaric acid derivatives, time-resolved spectroscopy could be used to observe the excited state of the photocatalyst and the radical intermediates that are formed. chemrxiv.orgresearchgate.net Computational modeling, in conjunction with experimental spectroscopic data, can provide a detailed picture of the energy landscape of the reaction and the structures of transient species.

Future research in this area will likely involve the application of a combination of advanced spectroscopic techniques and theoretical calculations to elucidate the intricate details of the chemical transformations involving Pentanedioic acid, 2-(1-methylethyl)-.

Table 3: Chemical Compounds Mentioned

| Compound Name | Synonym(s) |

|---|---|

| Pentanedioic acid, 2-(1-methylethyl)- | 2-isopropylglutaric acid |

| Diazomethane | |

| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA |

| Acyl-CoA | |

| Acetyl-CoA | |

| Malonyl-CoA |

常见问题

Q. How can AI-driven tools enhance data reproducibility in studies involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。